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Compound of Interest

Compound Name: 2,2,2-trifluoro-N-hydroxyacetamide

CAS No.: 1514-45-0

Cat. No.: B15225367

Get Quote

Executive Summary
Trifluoroacetohydroxamic Acid (TFAH) is a specialized organofluorine reagent (

, pKa ~6.0–6.5) used in advanced peptide modification. Unlike standard trifluoroacetylating
agents (e.g., TFAA, Ethyl Trifluoroacetate) used for amine protection, TFAH is primarily utilized
for:

Chemoselective Transformation: Converting peptide aldehydes to nitriles (The Pomeroy-

Craig reaction).

Pharmacophore Installation: Introducing the trifluoroacetohydroxamate moiety as a Zinc-

Binding Group (ZBG) in metalloprotease inhibitors.

Mechanistic Benchmarking: Modeling

acyl shifts and trifluoroacetylation side reactions during acidolytic cleavage.

Crucial Distinction:
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TFAA (

: The standard reagent for N-terminal capping and introducing the TFA protecting group.

TFAH (

): A hydroxamic acid reagent used for functional group interconversion and ZBG synthesis.

Core Application: Synthesis of Peptidyl Nitriles
The most potent application of TFAH in peptide chemistry is the direct conversion of aldehydes

(side-chain or C-terminal) into nitriles. This is valuable for synthesizing non-canonical amino

acids (e.g., converting an oxidized Serine/Threonine derivative into a cyano-alanine derivative)

or preparing "warhead" peptides.

Mechanism: The Modified Lossen Rearrangement
TFAH reacts with aldehydes to form an O-acylated oxime intermediate, which undergoes

elimination to yield the nitrile.

Figure 1: Pathway for the conversion of peptide aldehydes to nitriles using

Trifluoroacetohydroxamic Acid.

Protocol 1: Conversion of Peptide Aldehydes to Nitriles
Objective: To convert a C-terminal aldehyde (generated via oxidative cleavage or reduction)

into a nitrile group.

Reagents:

TFAH Stock: 0.5 M Trifluoroacetohydroxamic acid in dry Pyridine/Toluene (1:1).

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Base: Pyridine (acts as both solvent and base).

Step-by-Step Procedure:
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Preparation: Dissolve the peptide aldehyde (1.0 equiv) in anhydrous Pyridine/Toluene (1:1

v/v). Concentration should be ~0.1 M.

Addition: Add Trifluoroacetohydroxamic acid (1.5 – 2.0 equiv) to the solution.

Reaction: Stir the mixture at reflux (or 80°C) for 2–4 hours.

Note: For thermally sensitive peptides, the reaction can be performed at Room

Temperature (RT) for 24 hours, though yields may be lower.

Monitoring: Monitor by HPLC/MS. Look for the mass shift:

(Wait, Aldehyde

is Mass

; Nitrile

is

? No.

. Mass change:

? No.

(MW)

(MW - 3 + 14 = MW+11)? Let's check:

(29)

(26). Mass shift is -3 Da from the oxime, or -3 Da from aldehyde?

Correction:

(Mass X) +

(Mass X + 15).

(Mass X + 15 - 18 = Mass X - 3).

Target Mass:
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Da.

Work-up: Evaporate solvents under reduced pressure. Resuspend residue in DCM, wash

with 0.1 M HCl (to remove pyridine), then saturated

, and Brine.

Purification: Purify via RP-HPLC using a standard 0.1% TFA/Acetonitrile gradient.

Application 2: Synthesis of
Trifluoroacetohydroxamate Inhibitors
TFAH is a potent Zinc-Binding Group (ZBG). Incorporating this moiety into a peptide sequence

(usually at the C-terminus or on a Lysine side chain) creates powerful inhibitors for Matrix

Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).

Protocol 2: Installing the TFAH Moiety on a Lysine Side
Chain
Objective: To acylate the

-amino group of a Lysine residue with a trifluoroacetohydroxamate motif. Note: Since TFAH
itself is the "acid" component, we are actually coupling Trifluoroacetic acid to a Hydroxylamine
on the peptide, OR coupling TFAH to an alkyl halide. The most common route is reacting an
activated Trifluoroacetyl donor with a hydroxylamine-functionalized peptide.

Alternative Route (Using TFAH as Nucleophile): If the peptide contains an activated

electrophile (e.g.,

-haloacetyl group), TFAH can react to form a hydroxamic acid derivative.

Reagents:

Peptide-Resin: Peptidyl-Lys(

-Haloacetyl)-Resin.

Reagent: Trifluoroacetohydroxamic acid (TFAH).[1][2][3][4]
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Base: Cesium Carbonate (

) or DIEA.

Procedure:

Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 min.

Coupling: Dissolve TFAH (5 equiv) and

(5 equiv) in DMF. Add to the resin.

Incubation: Shake at RT for 4–6 hours.

Mechanism: The Hydroxamic acid oxygen (or nitrogen, depending on conditions) acts as the

nucleophile, displacing the halide.

Note: TFAH is an ambident nucleophile. Under basic conditions,

-alkylation is often favored, but

-alkylation can occur. For strict ZBG synthesis, pre-formed building blocks are preferred.

Mechanistic Insight: TFAH in Side Reactions
Understanding TFAH is critical for troubleshooting unwanted trifluoroacetylation.

During the cleavage of peptides containing Serine/Threonine using high concentrations of TFA,

trifluoroacetyl esters (

) can form. Upon neutralization (pH > 7), these esters can undergo an

acyl shift, permanently protecting the N-terminus or side-chain amines with a TFA group.

TFAH Connection: TFAH serves as a model compound to study the stability of the

linkage. If your synthesis involves hydroxylamine linkers, exposure to TFAA or TFA can
generate TFAH-like species that are highly reactive acylating agents.

Data Table: Stability of TFA-Groups
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Group Structure
Stability in
95% TFA

Stability in
Piperidine
(20%)

Removal
Condition

N-TFA Stable Stable (mostly) 1M NaOH or

O-TFA
Unstable

(Hydrolyzes)

Labile

(Aminolysis)
Aqueous pH > 7

TFA-

Hydroxamate
Stable Labile

Hydrazine or

dilute Base
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Disclaimer: Trifluoroacetohydroxamic acid is a potent chemical. Always handle in a fume hood.

Its high acidity in the gas phase implies significant reactivity; ensure compatibility with other

protecting groups (e.g., Trityl, Boc) before broad application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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